N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide
Description
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a phenylacetamide group attached to a 3-chloro-4-methoxyphenyl ring through a carbamothioyl linkage
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-14-8-7-12(10-13(14)17)18-16(22)19-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXACLDRBAZNPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with a thiol to form the desired carbamothioyl derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield amines or thiols, depending on the reducing agent used.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide can be compared with other similar compounds, such as:
- 3-chloro-N-(4-methoxyphenyl)propanamide
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- 3-chloro-4-methylphenyl isocyanate
These compounds share structural similarities but differ in their functional groups and chemical properties
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